

In-Depth Technical Guide: 5-Isopropylfuran-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a heterocyclic aldehyde characterized by a furan ring substituted with an isopropyl group at the 5-position and a formyl (aldehyde) group at the 2-position.[1] This molecule belongs to the broader class of furan-2-carbaldehydes, commonly known as furfurals, which are recognized for their versatile reactivity and utility as building blocks in organic synthesis.[2] The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.[3] Its structure combines aromaticity with a polarizable oxygen atom, influencing its physicochemical properties and reactivity.[1]

Chemical Identification and Structure

The definitive identifiers and structural representation of **5-Isopropylfuran-2-carbaldehyde** are crucial for accurate research and documentation.

- CAS Number: 33554-11-9[4]
- IUPAC Name: 5-(propan-2-yl)furan-2-carbaldehyde[4]
- Synonyms: 5-isopropylfurfural, 2-Furancarboxaldehyde, 5-(1-methylethyl)-[4]

The structural formula and connectivity of the molecule are detailed in the diagram below.

Caption: 2D Structure of **5-Isopropylfuran-2-carbaldehyde**.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of **5-Isopropylfuran-2-carbaldehyde** is provided in the table below. This data is essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₂	PubChem[4]
Molecular Weight	138.16 g/mol	PubChem[4]
CAS Number	33554-11-9	PubChem[4]
XLogP3	1.4	PubChem[4]
Hydrogen Bond Donor Count	0	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]
Rotatable Bond Count	2	PubChem[4]
Exact Mass	138.068079557 Da	PubChem[4]
Topological Polar Surface Area	30.2 Å ²	PubChem[4]

Reactivity and Synthetic Applications

As a member of the furan-2-carbaldehyde family, this compound's reactivity is dominated by the aldehyde functional group and the furan ring itself.

- Aldehyde Group Reactivity:** The aldehyde at the C-2 position is a versatile functional group that can undergo a wide array of chemical transformations. These include oxidation to the corresponding carboxylic acid (5-isopropylfuran-2-carboxylic acid), reduction to the alcohol (5-isopropylfuran-2-methanol), and various condensation reactions to form new carbon-

carbon and carbon-heteroatom bonds. This reactivity makes it a valuable building block for synthesizing more complex molecular architectures.^[2]

- **Furan Ring Reactivity:** The furan ring is an electron-rich aromatic system. The aldehyde group at C-2 is electron-withdrawing, which deactivates the furan ring towards electrophilic attack.^[2] Despite this, the furan ring can participate in various reactions, and its presence is a key structural motif in numerous bioactive molecules and natural products.^{[2][3]}
- **Applications in Synthesis:** Furan-2-carbaldehydes are important precursors in the synthesis of a variety of compounds. For instance, they can be used as C1 building blocks for the synthesis of quinazolin-4(3H)-ones.^{[2][5]} The furan scaffold is also prevalent in drug candidates with a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.^[3] The lipophilic isopropyl group on this particular molecule may influence its solubility and binding characteristics in biological systems.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **5-Isopropylfuran-2-carbaldehyde** are not readily available in public domain literature. However, a general synthetic approach for substituted furan-2-carbaldehydes can be inferred from established organic chemistry methodologies.

General Procedure for Schiff Base Formation (Example of Reactivity):

A common reaction involving furan-2-carbaldehydes is the formation of Schiff bases. A generalized procedure is as follows:

- Dissolve the primary amine (e.g., 2-amino-N-phenyl-benzamide, 5.0 mmol) and a catalytic amount of an acid (e.g., toluene-p-sulfonic acid, 0.05 mmol) in a suitable solvent such as ethanol (40 mL).^[5]
- Add the furan-2-carbaldehyde derivative (5.5 mmol) to the solution at room temperature.^[5]
- Reflux the resulting mixture for 5–6 hours.^[5]
- After cooling, the product is typically isolated by filtration.^[5]

- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Note: This is a generalized protocol for a related class of compounds and would require optimization for **5-Isopropylfuran-2-carbaldehyde**.

Safety and Toxicological Information

Handling of any chemical requires adherence to strict safety protocols. While comprehensive toxicological data for **5-Isopropylfuran-2-carbaldehyde** is limited, information for the parent compound, furfural, and general furan derivatives provides guidance. Furan-containing compounds can undergo in vivo oxidation, potentially leading to toxic metabolites.[3]

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal procedures, consult the latest Safety Data Sheet (SDS) provided by the supplier.

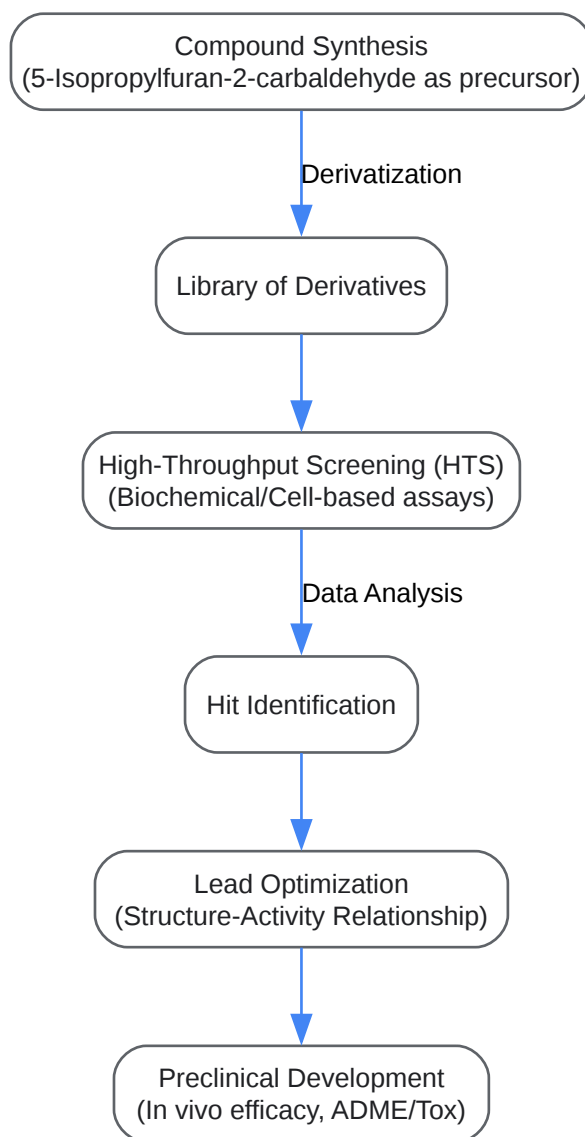
Relevance in Drug Discovery and Development

The furan nucleus is a significant scaffold in medicinal chemistry, known to mimic phenyl rings while offering a different hydrophilic-lipophilic balance.[3] Substitutions at the 2- and 5-positions are often critical for biological activity.[3] The presence of a furan ring can enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3] Furan derivatives have been investigated for a multitude of therapeutic applications, including:

- Anticancer agents[3][6]
- Antimicrobial agents[3]
- Anti-inflammatory agents[3]
- Antiviral compounds[3]

While specific research on the biological activity of **5-Isopropylfuran-2-carbaldehyde** is not widely published, its structure as a substituted furan-2-carbaldehyde makes it a compound of

interest for library synthesis and as a precursor for novel therapeutic agents. The logical workflow for its potential inclusion in a drug discovery program is outlined below.



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Caption: Drug Discovery Workflow Utilizing Furan Derivatives.

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